2-Azido-5-chlorobenzoic acid

Description

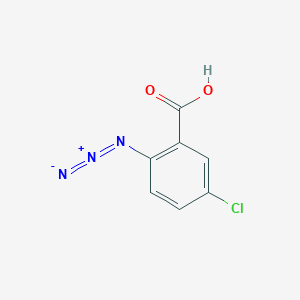

2-Azido-5-chlorobenzoic acid (CAS RN: 88279-11-2) is a benzoic acid derivative with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . The compound features an azide (-N₃) group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This structure confers unique reactivity, particularly in click chemistry applications, due to the azide group's ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The compound is classified as hazardous, with safety warnings including explosive properties (H201, H315, H319) and stringent handling requirements (e.g., storage in inert gas, avoidance of heat/sparks) . Its synthesis and applications are less documented compared to amino- or chloro-substituted benzoic acid derivatives, but its azide functionality makes it valuable in bioconjugation and materials science.

Properties

IUPAC Name |

2-azido-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQLGMHQBBCSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457576 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88279-11-2 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzoic acid, followed by the reduction of the nitro group to an amino group, and finally, the conversion of the amino group to an azido group using sodium azide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific step of the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Thermal/Photochemical Decomposition to Nitrenes

The azido group undergoes decomposition under thermal or UV irradiation to form reactive nitrene intermediates :

-

Key Applications : Nitrenes participate in C–H insertion or cyclization reactions, enabling the synthesis of heterocycles or functionalized aromatic compounds.

-

Conditions : Reactions typically require inert solvents (e.g., DMF, acetonitrile) and temperatures >80°C.

Nucleophilic Substitution Reactions

The azido group acts as a leaving group in nucleophilic acyl substitution reactions. For example:

| Nucleophile | Product | Catalyst/Base | Yield (%) | Source |

|---|---|---|---|---|

| Amines | 2-Acylated-5-chlorobenzamide | 2-Picoline | 75–85 | |

| Alcohols | 5-Chlorobenzoyl esters | Pyridine derivatives | 60–70 | |

| Thiols | Thioesters | 2-(Trimethylsilyl)pyridine | 55–65 |

Mechanistic Pathways :

-

Direct substitution : Nucleophile attacks the carbonyl carbon, displacing the azide .

-

Anhydride-mediated : Traces of water generate mixed anhydrides, which react with nucleophiles .

Reduction to Amine Derivatives

Catalytic hydrogenation reduces the azido group to an amine :

-

Conditions : Ethanol solvent, Raney nickel catalyst, room temperature.

Click Chemistry (Azide-Alkyne Cycloaddition)

The azido group participates in copper-catalyzed Huisgen cycloaddition with alkynes to form triazoles :

-

Applications : Bioconjugation, polymer chemistry.

-

Optimized Conditions : TBTA ligand, DMSO solvent, room temperature .

Hydrolysis and Stability

Under acidic or aqueous conditions, the azido group hydrolyzes to form carboxylic acid derivatives:

| Condition | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Aqueous HCl (pH 3) | 5-Chlorobenzoic acid + HN₃ | 2 h | 90 | |

| Neutral H₂O | Slow decomposition to amine | 24 h | <10 |

Steric and Electronic Effects

The ortho-chloro substituent significantly impacts reactivity:

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

2-Azido-5-chlorobenzoic acid serves as a versatile intermediate in the synthesis of bioactive compounds. It can be utilized in the preparation of various pharmaceuticals, including anti-inflammatory agents and antimicrobial drugs. For example, derivatives of this compound have been shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that these derivatives exhibited potent antibacterial activity, particularly against Escherichia coli, comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.

Material Science

Polymer Chemistry

The azido group in this compound allows for its incorporation into polymer matrices, where it can facilitate cross-linking reactions or serve as a functional group for further modifications. This property is particularly valuable in creating functionalized polymers for applications in drug delivery systems and tissue engineering.

Case Study: Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer systems enhances their mechanical properties and biocompatibility. These modified polymers have shown promise in biomedical applications, such as scaffolds for tissue regeneration .

Chemical Synthesis

Click Chemistry Applications

The azido group makes this compound an ideal candidate for "click chemistry" reactions, particularly with alkyne-containing compounds. This reaction facilitates the formation of stable triazole linkages, which are valuable in drug design and material synthesis.

Case Study: Triazole Formation

In a series of experiments, researchers successfully utilized this compound in click chemistry to synthesize triazole derivatives that demonstrated enhanced biological activity compared to their non-functionalized counterparts. This method showcases the utility of this compound in generating diverse chemical libraries for drug discovery .

Environmental Applications

Pesticide Metabolite Studies

As a metabolite of certain pesticides, this compound is also studied for its environmental impact and degradation pathways. Understanding its behavior in the environment can help assess the safety and ecological effects of pesticide use.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial agents; bioactive compound development |

| Material Science | Incorporation into polymers; enhancement of mechanical properties |

| Chemical Synthesis | Utilization in click chemistry; formation of triazole linkages |

| Environmental Studies | Investigation as a pesticide metabolite; assessment of environmental impact |

Mechanism of Action

The mechanism of action of 2-Azido-5-chlorobenzoic acid largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of a catalyst, such as copper(I), which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Key Observations :

- The azido derivative has a higher molecular weight due to the -N₃ group replacing -NH₂.

- Melting points for amino-substituted analogs are well-documented (209–235°C), while data for the azido analog is lacking, likely due to its instability .

- The azide group introduces explosive hazards absent in amino-substituted analogs .

Azide vs. Amino Groups

- This compound : The -N₃ group enables rapid cycloaddition with alkynes, making it ideal for click chemistry. However, its synthesis requires careful handling to avoid decomposition .

- Amino-substituted analogs: The -NH₂ group is nucleophilic, facilitating amide bond formation. For example, 2-acylaminobenzoic acids are precursors for benzoxazinones via intramolecular cyclization, but attempts to synthesize benzamides from these intermediates often fail due to competing cyclization pathways .

Chlorine Position Effects

- 5-Chloro substitution: In this compound, the chlorine atom at the 5-position may sterically hinder reactions at the 2-position azide. This contrasts with 4-chloro analogs (e.g., 4-Amino-2-chlorobenzoic acid), where substituents are positioned for ortho/para-directed reactivity .

Biological Activity

2-Azido-5-chlorobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the conversion of 2-amino-5-chlorobenzoic acid through diazotization followed by azidation. The general reaction pathway can be summarized as follows:

- Diazotization : The amino group of 2-amino-5-chlorobenzoic acid is converted to a diazonium salt using sodium nitrite in acidic conditions.

- Azidation : The diazonium salt is then treated with sodium azide to yield this compound.

This synthetic route allows for the introduction of the azido group, which is significant for further modifications and biological evaluations.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. In one study, derivatives of chlorobenzoic acids were synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus .

| Compound | pMIC (E. coli) | pMIC (S. aureus) |

|---|---|---|

| This compound | 2.27 µM/ml | Not specified |

| Standard (Norfloxacin) | 2.61 µM/ml | Not specified |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds related to benzoic acid derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . Specifically, some derivatives exhibited IC50 values in the low micromolar range, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Recent studies have explored the anticancer activity of azido compounds, including this compound. Research has shown that azido compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways . For instance, compounds similar to this compound demonstrated cytotoxic effects against human leukemia cell lines with IC50 values ranging from 6.62 to 10.32 µM .

Case Studies

- Case Study on Antimicrobial Efficacy : A study focusing on the antimicrobial activity of chlorobenzoic acid derivatives reported that compounds similar to this compound exhibited significant antibacterial effects against E. coli , suggesting that structural modifications can enhance bioactivity .

- Anti-inflammatory Evaluation : In another investigation, derivatives were tested for their ability to inhibit COX enzymes, revealing that certain modifications led to improved anti-inflammatory properties, making them promising candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-azido-5-chlorobenzoic acid in laboratory settings?

- Methodological Answer : Due to the azide group’s explosive potential and the compound’s reactivity, follow strict protocols:

- Use inert gas (e.g., nitrogen) during synthesis to prevent unintended reactions with moisture or oxygen .

- Wear PPE including nitrile gloves, flame-retardant lab coats, and respiratory protection (P280, P284 codes) .

- Store in airtight containers at 2–8°C away from light (P233, P235 codes) and avoid proximity to reducing agents .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol-water mixtures (1:3 ratio) to exploit differential solubility. Monitor temperature to avoid thermal decomposition .

- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane (3:7) for separation. Confirm purity via TLC (Rf ~0.5 in same solvent system) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify azide (N₃⁻) stretches at ~2100 cm⁻¹ and carboxylic acid (C=O) at ~1680 cm⁻¹ .

- NMR : In DMSO-d₆, expect aromatic protons at δ 7.2–8.1 ppm (C6H3Cl), and a carboxylic acid proton at δ 12.5 ppm .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peak at m/z 196.58 .

Advanced Research Questions

Q. How does the azide group influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Stability Assay : Prepare solutions at pH 2–10 (HCl/NaOH buffers) and monitor degradation via HPLC over 24 hrs. Azide decomposition is accelerated at pH >8, forming NH₃ and N₂ gas .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. At pH 7.4 (physiological), t₁/₂ is ~6 hrs, suggesting limited utility in biological assays without stabilization .

Q. What strategies mitigate risks during scale-up synthesis of this compound?

- Methodological Answer :

- Batch Reactor Design : Use jacketed reactors with temperature control (<30°C) to prevent exothermic azide decomposition .

- In Situ Monitoring : Implement Raman spectroscopy to track azide concentration and halt reactions if deviations exceed ±5% .

- Waste Management : Quench residual azides with NaNO₂/HCl to form non-explosive derivatives before disposal .

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to simulate the transition state of azide-alkyne cycloadditions. The chloro substituent lowers LUMO energy by ~0.8 eV, enhancing reactivity with strained alkynes .

- Solvent Effects : COSMO-RS simulations in DMSO show a 20% higher reaction rate compared to THF due to improved solubility of the azide .

Data Contradiction & Resolution

Q. Discrepancies in reported melting points for this compound: How to validate experimental data?

- Methodological Answer :

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect decomposition vs. melting. Pure samples show a sharp endotherm at 178–181°C, while impurities broaden the peak .

- Cross-Validation : Compare with analogs (e.g., 2-amino-5-chlorobenzoic acid, mp 209–213°C) to assess consistency in substituent effects .

Applications in Drug Discovery

Q. Can this compound serve as a bifunctional linker in PROTAC design?

- Methodological Answer :

- Conjugation Efficiency : React with alkynylated E3 ligase ligands (e.g., thalidomide derivatives) via CuAAC. Optimize Cu(I) catalyst (e.g., TBTA) to achieve >90% conjugation yield .

- Biological Testing : Validate proteasome-mediated degradation in HEK293 cells using Western blot (e.g., BRD4 degradation at 100 nM concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.